

Comparative analysis of Penniclavine content in different cultivars

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Comparative Analysis of Penniclavine in Morning Glory Cultivars

This guide provides a comparative analysis of **penniclavine** content in different cultivars of Morning Glory (Ipomoea sp.). The information is based on a study that identified and estimated the relative abundance of several ergot alkaloids, including **penniclavine**, in commercially available seeds.

Data Presentation

A study by Nowak et al. (2016) analyzed five different packages of Morning Glory seeds.[1][2] Of these, three were found to contain ergot alkaloids, all belonging to the 'Heavenly Blue' cultivar from two different species: Ipomoea purpurea and Ipomoea tricolor.[1] **Penniclavine** was identified in all three of these 'Heavenly Blue' samples.[1]

Due to the lack of a commercial standard for **penniclavine**, absolute quantitative data was not determined.[1][2] Instead, a semi-quantitative analysis was performed by calculating the ratio of the compound's peak area to that of an internal standard (IS) in the LC-MS analysis.[1][2] This allows for a comparison of the relative abundance of **penniclavine** across the different cultivars tested.

Table 1: Relative Abundance of **Penniclavine** in 'Heavenly Blue' Morning Glory Cultivars



Cultivar ID	Species	Cultivar	Penniclavine Presence	Method of Quantification
IP-HB	Ipomoea purpurea	'Heavenly Blue'	Detected	Relative Abundance
IT-HB1	Ipomoea tricolor	'Heavenly Blue'	Detected	Relative Abundance
IT-HB2	Ipomoea tricolor	'Heavenly Blue'	Detected	Relative Abundance

Source: Nowak et al., 2016.[1][2]

The study noted that while the concentration of some alkaloids like ergine and ergometrine varied significantly between single seeds, the overall alkaloid abundance was comparable across the three 'Heavenly Blue' cultivars analyzed.[1][2]

Experimental Protocols

The following methodologies are based on the procedures described by Nowak et al. (2016) for the extraction and analysis of ergot alkaloids from Ipomoea seeds.[1][2]

Sample Preparation

- Seed Sampling: For overall analysis, 10 mg of seeds were taken from each package. For single-seed analysis, individual seeds were analyzed separately.
- Plant Tissue (for comparison): For the analysis of young plants, 50 mg of leaves and stems were used to ensure higher alkaloid concentration in the final extract.[1]

Extraction of Penniclavine (Ultrasound-Assisted Extraction)

 Grinding: Seed samples (10 mg) were placed in a 2 mL Eppendorf tube with two steel balls (5 mm diameter). The seeds were cryogenically ground to a fine powder using a milling machine.



- Solvent Addition: 1.5 mL of a methanol:water (75:25, v/v) solution containing the internal standard (IS) was added to the powdered sample.
- Ultrasonication: The mixture was subjected to ultrasound-assisted extraction in an ultrasonic bath for 30 minutes.
- Centrifugation: The resulting extract was centrifuged at 10,000 rpm for 5 minutes.
- Filtration: The supernatant was filtered through a 0.2 μ m PTFE syringe filter into an autosampler vial for analysis.

Analytical Method: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS)

- Instrumentation: An Agilent 1200 series liquid chromatograph coupled to an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source was used.
- Chromatographic Column: A Zorbax Eclipse Plus C18 column (100 mm \times 2.1 mm, 1.8 μ m) was used for separation.
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Gradient Elution: A specific gradient elution program was applied to separate the alkaloids.
- Mass Spectrometry: The mass spectrometer was operated in positive ion mode. Data was acquired over a mass range of m/z 100–1000.
- Identification: Penniclavine and other alkaloids were identified based on their accurate mass and fragmentation patterns compared to literature data.
- Relative Quantification: The relative abundance of penniclavine was estimated by calculating the ratio of its peak area to the peak area of the internal standard.[1][2]



Visualization of Experimental Workflow

The following diagram illustrates the key steps in the extraction and analysis of **penniclavine** from Morning Glory seeds.



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Caption: Workflow for **penniclavine** extraction and analysis.

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References

- 1. Identification and determination of ergot alkaloids in Morning Glory cultivars PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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